Denagliptin Tosylate

Formulation Development Drug Stability Analytical Chemistry

Denagliptin tosylate is a fluoropyrrolidine-based DPP-4 inhibitor distinct from cyanopyrrolidine gliptins (sitagliptin, vildagliptin, etc.). Its documented degradation pathway (cyclization to amidine then epimerization) makes it an essential reference standard for forced degradation studies, stability-indicating method development, and comparative SAR. Researchers investigating fluoropyrrolidine gliptin analogs use denagliptin as a positive control for degradation liability. This compound must be procured as a distinct entity—not an interchangeable gliptin—for reproducible in vitro assays.

Molecular Formula C27H26F3N3O4S
Molecular Weight 545.6 g/mol
CAS No. 811432-66-3
Cat. No. B1670244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenagliptin Tosylate
CAS811432-66-3
SynonymsGSK-823093;  GSK 823093;  GSK823093;  GW823093;  GW-823093;  GW 823093;  GW823093C;  GW-823093C;  GW 823093C;  Denagliptin, Denagliptin tosylate,
Molecular FormulaC27H26F3N3O4S
Molecular Weight545.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN(C1C#N)C(=O)C(C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F
InChIInChI=1S/C20H18F3N3O.C7H8O3S/c21-14-5-1-12(2-6-14)18(13-3-7-15(22)8-4-13)19(25)20(27)26-11-16(23)9-17(26)10-24;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,16-19H,9,11,25H2;2-5H,1H3,(H,8,9,10)/t16-,17-,19-;/m0./s1
InChIKeyMSCWUTTUQLYJFT-QMBKNIKNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Denagliptin Tosylate (CAS 811432-66-3): A Fluoropyrrolidine-Based DPP‑4 Inhibitor for Type 2 Diabetes Research Applications


Denagliptin tosylate (CAS 811432‑66‑3), also known as GW823093 or GSK‑823093, is the tosylate salt form of denagliptin, a fluoropyrrolidine‑based small‑molecule dipeptidyl peptidase 4 (DPP‑4) inhibitor [1]. The compound was developed by GlaxoSmithKline as an orally bioavailable hypoglycemic agent and advanced to Phase II/III clinical evaluation for type 2 diabetes mellitus prior to program discontinuation [2]. Denagliptin tosylate (molecular weight 545.57 g/mol; molecular formula C₂₇H₂₆F₃N₃O₄S) is commercially available for research use only, not for human therapeutic application [3].

Why Denagliptin Tosylate Cannot Be Interchanged with Other DPP‑4 Inhibitors in Research Protocols


DPP‑4 inhibitors (gliptins) constitute a chemically heterogeneous class with distinct physicochemical, pharmacokinetic, and degradation profiles that preclude direct substitution in research applications [1]. While compounds such as sitagliptin, vildagliptin, saxagliptin, alogliptin, and linagliptin share the common mechanism of DPP‑4 inhibition, they exhibit marked differences in molecular structure (e.g., cyanopyrrolidine vs. fluoropyrrolidine backbones), solubility, formulation stability, and metabolic pathways [2]. In the specific case of denagliptin tosylate, the compound displays unique solid‑state stability combined with solution‑phase and excipient‑contact degradation liability—a property not shared uniformly across the class and documented in peer‑reviewed degradation pathway studies [3]. These compound‑specific characteristics directly impact experimental reproducibility in in vitro assays, formulation development, and comparative pharmacology studies, necessitating that denagliptin tosylate be procured and handled as a distinct chemical entity rather than as a functionally interchangeable member of the gliptin class.

Denagliptin Tosylate (CAS 811432-66-3): Product‑Specific Quantitative Differentiation Evidence


Solid‑State Stability Versus Solution‑Phase Degradation: A Critical Handling and Formulation Differentiator for Denagliptin Tosylate

Denagliptin exhibits a stark stability dichotomy: it remains stable in the solid state but undergoes significant degradation in solution, in blends with excipients, and in capsules [1]. The primary degradation pathway involves cyclization to form (3S,7S,8aS) amidine, which subsequently epimerizes to the corresponding (3S,7S,8aR) amidine [1]. This degradation profile is compound‑specific and materially differs from the stability characteristics of approved gliptins such as sitagliptin and vildagliptin, which exhibit more robust solution‑phase stability profiles suitable for once‑daily oral dosing [2].

Formulation Development Drug Stability Analytical Chemistry

Regulatory and Patent Status: Denagliptin Tosylate as a Research‑Only Compound Distinct from Approved DPP‑4 Inhibitors

Denagliptin tosylate (GSK‑823093) is not an FDA‑ or EMA‑approved drug product. The compound reached Phase II/III clinical evaluation for type 2 diabetes mellitus, but the pivotal Phase II/III trial (NCT00387972) was withdrawn prior to enrollment, and the overall clinical development program was discontinued by GlaxoSmithKline in 2015 [1]. In contrast, sitagliptin (FDA approval 2006), vildagliptin (EMA approval 2007), saxagliptin (FDA approval 2009), alogliptin (FDA approval 2013), and linagliptin (FDA approval 2011) are all approved for human therapeutic use and available as branded pharmaceutical products [2].

Drug Discovery Procurement Compliance Intellectual Property

Pharmacological Differentiation: Fluoropyrrolidine Scaffold Versus Cyanopyrrolidine Backbone in Gliptin Class

Denagliptin is constructed on a fluoropyrrolidine‑based scaffold, whereas the majority of approved DPP‑4 inhibitors — including sitagliptin, vildagliptin, saxagliptin, and alogliptin — utilize a cyanopyrrolidine pharmacophore [1]. Linagliptin employs a distinct xanthine‑based structure. The fluoropyrrolidine moiety in denagliptin imparts unique physicochemical properties and potentially influences binding kinetics at the DPP‑4 active site, though direct comparative IC₅₀/Kᵢ values for denagliptin have not been publicly disclosed in peer‑reviewed literature [2].

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Research and Industrial Application Scenarios for Denagliptin Tosylate Based on Verified Evidence


Formulation Stability Studies and Excipient Compatibility Screening for Fluoropyrrolidine‑Based Compounds

Denagliptin tosylate serves as a model compound for investigating solution‑phase and excipient‑contact degradation of fluoropyrrolidine‑containing DPP‑4 inhibitors. The documented degradation pathway — cyclization to (3S,7S,8aS) amidine followed by epimerization — provides a validated analytical reference for stability‑indicating method development, forced degradation studies, and formulation optimization research [1]. Researchers developing novel fluoropyrrolidine‑based gliptin analogs can leverage denagliptin as a positive control for degradation liability assessment.

Comparative DPP‑4 Pharmacology and Structure‑Activity Relationship (SAR) Investigations

Denagliptin tosylate is employed in academic and pharmaceutical research settings as a comparator tool for structure‑activity relationship studies exploring the pharmacodynamic consequences of substituting a fluoropyrrolidine core (denagliptin) for a cyanopyrrolidine core (sitagliptin, vildagliptin, saxagliptin, alogliptin) [2]. While published comparative IC₅₀ values remain unavailable, denagliptin enables direct experimental assessment of fluoropyrrolidine‑specific binding characteristics, enzyme inhibition kinetics, and selectivity profiling against DPP‑8/DPP‑9 in controlled laboratory settings.

Patent Circumvention and Intellectual Property Landscape Analysis

As a discontinued clinical candidate with publicly disclosed structure and synthetic routes, denagliptin tosylate serves as a prior art reference for freedom‑to‑operate analyses and patent circumvention strategies in gliptin‑class drug discovery [3]. The compound's fluoropyrrolidine scaffold distinguishes it from the dominant cyanopyrrolidine patent estate, and its terminated clinical development (Phase II/III withdrawn in 2015) [3] creates a unique IP landscape position relative to currently marketed DPP‑4 inhibitors.

Analytical Reference Standard for Degradation Product Identification in Denagliptin‑Related Research

The peer‑reviewed elucidation of denagliptin degradation pathways [1] enables the compound to be utilized as a reference standard for identifying and quantifying specific amidine degradation products. This application is particularly valuable for laboratories conducting impurity profiling, forced degradation studies under ICH guidelines, or developing stability‑indicating HPLC/UPLC methods for fluoropyrrolidine‑based drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Denagliptin Tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.